molecular formula C12H23BO B14390785 2-Ethylcyclohex-1-en-1-yl diethylborinate CAS No. 89683-94-3

2-Ethylcyclohex-1-en-1-yl diethylborinate

Cat. No.: B14390785
CAS No.: 89683-94-3
M. Wt: 194.12 g/mol
InChI Key: RCUXHJTYPVQUAX-UHFFFAOYSA-N
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Description

2-Ethylcyclohex-1-en-1-yl diethylborinate is a chemical compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of boron atoms bonded to carbon atoms. Organoboron compounds are widely used in organic synthesis due to their unique reactivity and ability to form stable complexes with various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcyclohex-1-en-1-yl diethylborinate typically involves the reaction of 2-ethylcyclohex-1-ene with diethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclohex-1-en-1-yl diethylborinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylcyclohex-1-en-1-yl diethylborinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Employed in the study of boron-containing biomolecules and their interactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Ethylcyclohex-1-en-1-yl diethylborinate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also participate in catalytic cycles, enhancing the efficiency of certain reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-methylcyclohex-1-en-1-yl diethylborinate
  • 1-Ethynylcyclohexyl diethylborinate
  • Diethylmethoxyborane

Uniqueness

2-Ethylcyclohex-1-en-1-yl diethylborinate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Properties

CAS No.

89683-94-3

Molecular Formula

C12H23BO

Molecular Weight

194.12 g/mol

IUPAC Name

diethyl-(2-ethylcyclohexen-1-yl)oxyborane

InChI

InChI=1S/C12H23BO/c1-4-11-9-7-8-10-12(11)14-13(5-2)6-3/h4-10H2,1-3H3

InChI Key

RCUXHJTYPVQUAX-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)OC1=C(CCCC1)CC

Origin of Product

United States

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